molecular formula C4H6O3S B015806 Acetic acid, (acetylthio)- CAS No. 1190-93-8

Acetic acid, (acetylthio)-

Cat. No. B015806
CAS RN: 1190-93-8
M. Wt: 134.16 g/mol
InChI Key: QSBWDKUBOZHGOU-UHFFFAOYSA-N
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Description

Acetic acid, (acetylthio)-, also known as (acetylsulfanyl)acetic acid, is a chemical compound with the molecular formula C4H6O3S . It has an average mass of 134.154 Da and a mono-isotopic mass of 134.003769 Da .


Synthesis Analysis

The synthesis of acetic acid, a key component of (acetylthio)acetic acid, can be achieved through various methods. One common method is the oxidation of ethanol or the destructive distillation of wood . Another method involves a process developed by Monsanto in the 1960s, which uses a rhodium-iodine catalyzed carbonylation of methanol .


Molecular Structure Analysis

The molecular structure of (acetylthio)acetic acid consists of 4 carbon atoms, 6 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Acetic acid, a component of (acetylthio)acetic acid, undergoes typical chemical reactions of a carboxylic acid. Upon treatment with a standard base, it converts to metal acetate and water . With strong bases, it can be doubly deprotonated to give LiCH2COOLi .


Physical And Chemical Properties Analysis

Acetic acid, a component of (acetylthio)acetic acid, is a colorless liquid with a strong, pungent smell . It has a density of 1.3±0.1 g/cm3, a boiling point of 251.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

1. Drought Stress Tolerance in Plants

  • Summary of Application : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
  • Methods of Application : Acetic acid is a carboxylic acid that is generally found as a metabolite in organisms. In plants, acetate is synthesized by the oxidation of acetaldehyde catalyzed by aldehyde dehydrogenases (ALDHs) and then activated to acetyl-CoA by acetate-activation enzymes .
  • Results or Outcomes : This mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .

2. Adsorption of Acetic Acid

  • Summary of Application : Activated carbons produced from hazelnut shells, orange peel, and melon seeds were used for the adsorption of acetic acid from its aqueous solutions .
  • Methods of Application : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . The effect of the amounts of adsorbents was also studied .
  • Results or Outcomes : It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .

3. Adsorption of Ammonium

  • Summary of Application : The adsorption of ammonium from water was studied on an activated carbon obtained using raw oil palm shell and activated with acetic acid .
  • Methods of Application : The performance of this adsorbent was tested at different operating conditions including the solution pH, adsorbent dosage, and initial ammonium concentration .
  • Results or Outcomes : The results of this study are not provided in the source .

4. Drought Stress Tolerance in Plants

  • Summary of Application : Acetic acid is found to play an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
  • Methods of Application : In plants, acetate is synthesized by the oxidation of acetaldehyde catalyzed by aldehyde dehydrogenases (ALDHs) and then activated to acetyl-CoA by acetate-activation enzymes .
  • Results or Outcomes : This mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .

5. Adsorption of Acetic Acid

  • Summary of Application : Activated carbons produced from hazelnut shells, orange peel, and melon seeds were used for the adsorption of acetic acid from its aqueous solutions .
  • Methods of Application : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . The effect of the amounts of adsorbents was also studied .
  • Results or Outcomes : It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .

6. Synthesis of Crystalline TiO2 Nanoparticles

  • Summary of Application : Acetic acid and nitric acid were used in the acid-catalyzed sol–gel synthesis of crystalline TiO2 nanoparticles .
  • Methods of Application : The reaction temperature was kept constant at 25 °C .
  • Results or Outcomes : The results of this study are not provided in the source .

4. Drought Stress Tolerance in Plants

  • Summary of Application : Acetic acid is found to play an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
  • Methods of Application : In plants, acetate is synthesized by the oxidation of acetaldehyde catalyzed by aldehyde dehydrogenases (ALDHs) and then activated to acetyl-CoA by acetate-activation enzymes .
  • Results or Outcomes : This mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .

5. Adsorption of Acetic Acid

  • Summary of Application : Activated carbons produced from hazelnut shells, orange peel, and melon seeds were used for the adsorption of acetic acid from its aqueous solutions .
  • Methods of Application : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . The effect of the amounts of adsorbents was also studied .
  • Results or Outcomes : It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .

6. Synthesis of Crystalline TiO2 Nanoparticles

  • Summary of Application : Acetic acid and nitric acid were used as examples for organic and inorganic acids, respectively, in the acid-catalyzed sol–gel synthesis of crystalline TiO2 nanoparticles .
  • Methods of Application : The reaction temperature was kept constant at 25 °C .
  • Results or Outcomes : The results of this study are not provided in the source .

Safety And Hazards

Acetic acid, a component of (acetylthio)acetic acid, is highly corrosive and can cause burns . It is also flammable, and its containers may explode when heated . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

2-acetylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBWDKUBOZHGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061587
Record name Acetic acid, (acetylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (acetylthio)-

CAS RN

1190-93-8
Record name (Acetylthio)acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(acetylthio)-
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Record name Acetic acid, 2-(acetylthio)-
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Record name Acetic acid, (acetylthio)-
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Record name (acetylthio)acetic acid
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